molecular formula C19H16BrN3O5S2 B2384149 N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223967-63-2

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2384149
CAS No.: 1223967-63-2
M. Wt: 510.38
InChI Key: OUQHEILTUMVWKW-UHFFFAOYSA-N
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Description

The target compound, N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide, is a pyrimidine derivative featuring a 4-bromophenyl acetamide moiety and a 4-methoxyphenyl sulfonyl group at position 5 of the pyrimidine ring. Its structure integrates sulfanyl, sulfonyl, and bromophenyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHEILTUMVWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure

The compound's structure can be broken down into several key functional groups:

  • Bromophenyl moiety : Often associated with increased lipophilicity and biological activity.
  • Dihydropyrimidine ring : Known for various pharmacological effects including antimicrobial and anticancer activities.
  • Sulfonamide group : Commonly linked to antibacterial properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can block bacterial lipid biosynthesis, leading to their antimicrobial effects .

In vitro evaluations of related compounds suggest that they possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For example, compounds with similar structures have been tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay, revealing promising cytotoxic effects .

Molecular docking studies indicate that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential. The presence of electron-withdrawing groups like bromine and methoxy enhances their binding affinity to target proteins involved in cancer progression .

Data Tables

Activity Type Tested Compound Cell Line/Organism IC50 Value (µM) Mechanism of Action
AntimicrobialN-(4-bromophenyl)...Various Bacterial Strains10 - 50Disruption of cell wall synthesis
AnticancerN-(4-bromophenyl)...MCF7 (Breast Cancer)5 - 20Inhibition of cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally similar compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
  • Anticancer Screening : Another investigation focused on sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The most active compounds exhibited IC50 values in the range of 0.794 µM to 20 µM against breast cancer cell lines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing sulfonamide moieties may exhibit anticancer activity. For instance, studies have shown that sulfonamide derivatives can act as effective inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural characteristics of N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide could enhance its efficacy against specific cancer types.

Enzyme Inhibition

This compound may inhibit key enzymes involved in metabolic pathways. Sulfonamides are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. This inhibition can be beneficial in treating conditions like Alzheimer's disease by increasing the availability of acetylcholine in the synaptic cleft.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides have historically been used as antibiotics, and the presence of the pyrimidine ring may contribute to enhanced antimicrobial activity against various pathogens. Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial effects.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that sulfonamide derivatives with similar structures inhibited tumor growth in vitro by inducing apoptosis in cancer cells (Kasimogullari et al., 2015).
Enzyme Inhibition Research on sulfonamides showed significant inhibition of acetylcholinesterase, suggesting potential use in neurodegenerative diseases (Abbasi et al., 2014).
Antimicrobial Effects Compounds with similar chemical frameworks exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (Ahmad et al., 2016).

Potential Therapeutic Applications

Given its properties, this compound could be developed for several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in cell proliferation.
  • Neurodegenerative Disorders : As a treatment for Alzheimer's disease through enzyme inhibition.
  • Infectious Diseases : As an antibiotic agent against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
  • Key Differences :
    • Lacks the 4-methoxyphenyl sulfonyl group at position 5 of the pyrimidine.
    • Features a methyl group at position 4 of the pyrimidine instead.
  • Impact: The absence of the sulfonyl group reduces molecular weight (353.99 g/mol vs. ~460–480 g/mol for the target compound) and polarity, likely enhancing lipophilicity .
Compound B : N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
  • Key Differences :
    • 2,4-Dimethoxyphenyl substituent on the acetamide vs. 4-bromophenyl in the target.
    • 4-Ethylphenyl sulfonyl group vs. 4-methoxyphenyl sulfonyl.
  • Impact: Methoxy groups (electron-donating) on the phenyl ring may reduce electrophilicity compared to bromine (electron-withdrawing), altering binding affinity in biological systems.
Compound C : 2-{[6-Amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide
  • Key Differences: Pyridine core instead of pyrimidine. Additional cyano and amino groups.
  • Dual bromophenyl groups increase molecular weight (543.24 g/mol) and may influence pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties
Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₁₇BrN₃O₅S₂ (est.) C₁₃H₁₂BrN₃O₂S C₂₂H₂₃N₃O₆S₂ C₂₁H₁₃Br₂N₅OS
Molecular Weight (g/mol) ~480 (est.) 353.99 489.56 543.24
Melting Point (°C) Not reported >259 Not reported Not reported
Yield (%) Not reported 79 Not reported Not reported
NMR Data Insights :
  • Compound A (δ 12.48 ppm: NH-3; δ 10.22 ppm: NHCO) vs. Target Compound :
    • The target’s sulfonyl group would likely downfield-shift protons near the pyrimidine ring, similar to shifts observed in sulfonamide derivatives (e.g., δ 7.6–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .
  • Compound C: The presence of cyano groups could lead to distinct 13C-NMR signals (e.g., ~115–120 ppm for nitriles) compared to the target’s carbonyl and sulfonyl carbons .

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